molecular formula C6H11ClO3 B13938676 1-Methoxyisopropyl chloroacetate CAS No. 64046-46-4

1-Methoxyisopropyl chloroacetate

Cat. No.: B13938676
CAS No.: 64046-46-4
M. Wt: 166.60 g/mol
InChI Key: PFYYFYKWCJMOMO-UHFFFAOYSA-N
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Description

1-Methoxyisopropyl chloroacetate is an organic compound with the molecular formula C6H11ClO3. It is a colorless liquid that is used in various chemical processes and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

1-Methoxyisopropyl chloroacetate can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetic acid with isopropanol in the presence of a catalyst such as p-toluene-sulfonic acid. The reaction is typically carried out under microwave conditions to enhance the yield and efficiency . Industrial production methods often involve the use of inorganic metal salts of organic sulfonates or ionic liquids as catalysts to improve the yield and reduce production costs .

Chemical Reactions Analysis

1-Methoxyisopropyl chloroacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Methoxyisopropyl chloroacetate involves its reactivity as an electrophile due to the presence of the chloroacetate group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

1-Methoxyisopropyl chloroacetate can be compared with other similar compounds such as methyl chloroacetate, ethyl chloroacetate, and isopropyl chloroacetate. These compounds share similar reactivity patterns due to the presence of the chloroacetate group but differ in their alkyl substituents. The uniqueness of this compound lies in its methoxyisopropyl group, which imparts distinct physical and chemical properties compared to its analogs .

Similar Compounds

  • Methyl chloroacetate
  • Ethyl chloroacetate
  • Isopropyl chloroacetate

These compounds are often used in similar applications but may vary in their reactivity and suitability for specific reactions.

Properties

CAS No.

64046-46-4

Molecular Formula

C6H11ClO3

Molecular Weight

166.60 g/mol

IUPAC Name

2-methoxypropan-2-yl 2-chloroacetate

InChI

InChI=1S/C6H11ClO3/c1-6(2,9-3)10-5(8)4-7/h4H2,1-3H3

InChI Key

PFYYFYKWCJMOMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(OC)OC(=O)CCl

Origin of Product

United States

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